Potency Advantage Over Parent Compound 1
SIRT5 inhibitor 7 (compound 58) was derived via systematic structural optimization of compound 1, achieving an approximately 10-fold improvement in inhibitory potency. The parent compound 1 exhibited an IC₅₀ of 3.0 μM against SIRT5, whereas compound 58 demonstrated an IC₅₀ of 310 nM [1]. This enhancement was achieved through targeted modifications to the 2,4,5-trisubstituted pyrimidine scaffold without altering the fundamental substrate-competitive inhibition mechanism. Among the full series of synthesized derivatives, compound 58 emerged as the most potent SIRT5 inhibitor [1].
| Evidence Dimension | Inhibitory potency against SIRT5 (IC₅₀) |
|---|---|
| Target Compound Data | 310 nM (0.31 μM) |
| Comparator Or Baseline | Compound 1 (parent compound): IC₅₀ = 3.0 μM |
| Quantified Difference | Approximately 10-fold improvement (9.7× more potent) |
| Conditions | Recombinant human SIRT5 enzyme, in vitro biochemical assay |
Why This Matters
Users evaluating pyrimidine-based SIRT5 inhibitors should select compound 58 over earlier-generation compound 1 for experiments requiring nanomolar-range potency without switching to a different chemotype.
- [1] Mou L, Yang L, Hou S, et al. Structure-Activity Relationship Studies of 2,4,5-Trisubstituted Pyrimidine Derivatives Leading to the Identification of a Novel and Potent Sirtuin 5 Inhibitor against Sepsis-Associated Acute Kidney Injury. J Med Chem. 2023;66(16):11517-11535. View Source
